molecular formula C17H15NO5 B3106403 (E)-3-(3,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one CAS No. 158575-05-4

(E)-3-(3,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one

Cat. No.: B3106403
CAS No.: 158575-05-4
M. Wt: 313.3 g/mol
InChI Key: FDKQLSPNBYBNKV-SOFGYWHQSA-N
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Description

(E)-3-(3,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H15NO5 and its molecular weight is 313.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Quantum Chemical Investigation

A study by Irfan et al. (2015) delves into the electro-optical and charge-transport properties of a compound structurally similar to (E)-3-(3,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one, highlighting its potential as a hole-transport material in electronic applications. The research uses quantum chemical methods to explore the properties of the compound, indicating its efficiency in electronic charge transport (Irfan et al., 2015).

Antioxidant Activity

Research by Sulpizio et al. (2016) investigates the antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones, which includes derivatives structurally related to this compound. This study emphasizes the potential of these compounds in scavenging free radicals, indicating their relevance in the field of oxidative stress and related disorders (Sulpizio et al., 2016).

Molecular Structure Analysis

A study by Escobar et al. (2012) focuses on the molecular structure of a compound similar to this compound. It provides insights into the geometric configuration of such compounds, essential for understanding their reactivity and interaction in various chemical and biological contexts (Escobar et al., 2012).

Photophysical Properties

A photophysical investigation by Asiri et al. (2017) of a compound closely related to this compound reveals its solvatochromic properties. This research is pivotal in understanding the photophysical behaviors of such compounds, which could be significant in developing optical materials and sensors (Asiri et al., 2017).

Nonlinear Optical Properties

Kwong et al. (2017) conducted a study on chalcone derivatives, including compounds similar to this compound, exploring their third-order nonlinear optical properties. This research is relevant in the context of developing advanced optical materials for applications like laser protection and optical communication (Kwong et al., 2017).

Crystal Structures and Molecular Properties

Research by Hidalgo et al. (2021) on nitro-substituted chalcones, structurally analogous to this compound, provides detailed insights into their crystal structures and molecular properties. This study is crucial for understanding the stability and reactivity of such compounds in various environments (Hidalgo et al., 2021).

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-22-16-9-7-12(10-17(16)23-2)6-8-15(19)13-4-3-5-14(11-13)18(20)21/h3-11H,1-2H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKQLSPNBYBNKV-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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